![molecular formula C14H17NO B14678607 (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one CAS No. 33739-30-9](/img/structure/B14678607.png)
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of imines It is characterized by the presence of a cyclohexanone ring with a methylanilino group attached via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and N-methylaniline. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methylanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under an inert atmosphere.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simple ketone with a similar cyclohexane ring structure.
N-methylaniline: An aromatic amine with a similar methylanilino group.
Schiff bases: A class of compounds with a similar imine functional group.
Uniqueness
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a methylanilino group
属性
CAS 编号 |
33739-30-9 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC 名称 |
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H17NO/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16/h2-4,8-9,11H,5-7,10H2,1H3/b12-11+ |
InChI 键 |
XOEQGJMQQDRXCB-VAWYXSNFSA-N |
手性 SMILES |
CN(/C=C/1\CCCCC1=O)C2=CC=CC=C2 |
规范 SMILES |
CN(C=C1CCCCC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
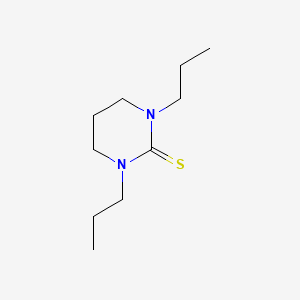


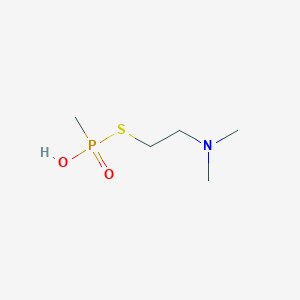

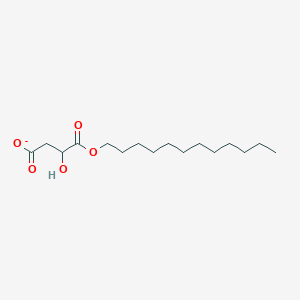
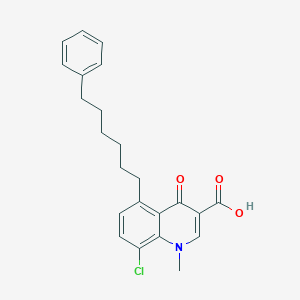
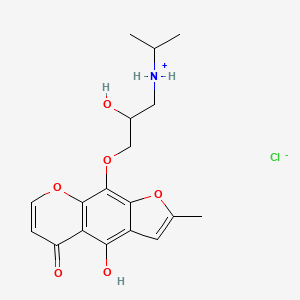
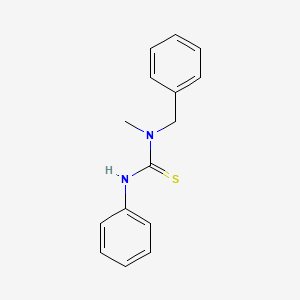
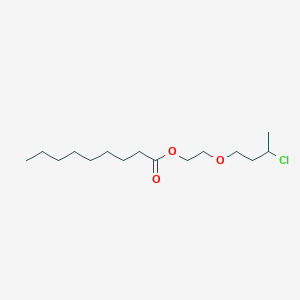

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
